6-(5-tert-butyl-1H-pyrazol-3-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines multiple functional groups, including pyrazole, triazole, and thiadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-(TERT-BUTYL)-1H-PYRAZOL-3-YL hydrazine with 4-FLUOROBENZYL isothiocyanate to form the intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired triazolothiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolothiadiazole derivatives.
Substitution: Formation of substituted triazolothiadiazole derivatives.
Scientific Research Applications
6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for use in the development of advanced materials with specific electronic or optical properties.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but differs in the substitution pattern and biological activity.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Shares the pyrazole moiety but has different functional groups and applications.
Uniqueness
6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-(4-FLUOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its combination of pyrazole, triazole, and thiadiazole rings, which confer distinct chemical reactivity and biological activity. This makes it a versatile scaffold for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C17H17FN6S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-(5-tert-butyl-1H-pyrazol-3-yl)-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H17FN6S/c1-17(2,3)13-9-12(19-20-13)15-23-24-14(21-22-16(24)25-15)8-10-4-6-11(18)7-5-10/h4-7,9H,8H2,1-3H3,(H,19,20) |
InChI Key |
RKKUQSAZUIZVRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.